6-Hydroxy-7-methyl-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one 6-Hydroxy-7-methyl-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one
Brand Name: Vulcanchem
CAS No.: 859660-89-2
VCID: VC4397092
InChI: InChI=1S/C19H18O6/c1-10-13(20)6-5-12-17(21)14(25-18(10)12)7-11-8-15(22-2)19(24-4)16(9-11)23-3/h5-9,20H,1-4H3/b14-7-
SMILES: CC1=C(C=CC2=C1OC(=CC3=CC(=C(C(=C3)OC)OC)OC)C2=O)O
Molecular Formula: C19H18O6
Molecular Weight: 342.347

6-Hydroxy-7-methyl-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one

CAS No.: 859660-89-2

Cat. No.: VC4397092

Molecular Formula: C19H18O6

Molecular Weight: 342.347

* For research use only. Not for human or veterinary use.

6-Hydroxy-7-methyl-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one - 859660-89-2

Specification

CAS No. 859660-89-2
Molecular Formula C19H18O6
Molecular Weight 342.347
IUPAC Name (2Z)-6-hydroxy-7-methyl-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one
Standard InChI InChI=1S/C19H18O6/c1-10-13(20)6-5-12-17(21)14(25-18(10)12)7-11-8-15(22-2)19(24-4)16(9-11)23-3/h5-9,20H,1-4H3/b14-7-
Standard InChI Key PVQQXAIZQYVNCS-AUWJEWJLSA-N
SMILES CC1=C(C=CC2=C1OC(=CC3=CC(=C(C(=C3)OC)OC)OC)C2=O)O

Introduction

Chemical Structure and Physicochemical Properties

6-Hydroxy-7-methyl-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one belongs to the benzofuran class of heterocyclic compounds, featuring a fused benzene and furan ring system. Its molecular formula is C19H18O6\text{C}_{19}\text{H}_{18}\text{O}_{6}, with a molecular weight of 342.3 g/mol. The compound’s IUPAC name, (2Z)-6-hydroxy-7-methyl-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one, reflects its substitution pattern:

  • A hydroxyl group (-OH) at position 6

  • A methyl group (-CH3_3) at position 7

  • A (3,4,5-trimethoxyphenyl)methylidene moiety at position 2

The trimethoxyphenyl group introduces significant steric bulk and electron-donating effects, which influence reactivity and interactions with biological targets. The compound’s planar structure and conjugated π-system enhance its ability to intercalate into biological membranes or enzyme active sites, a feature common to bioactive benzofurans.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC19H18O6\text{C}_{19}\text{H}_{18}\text{O}_{6}
Molecular Weight342.3 g/mol
CAS Number859660-89-2
SolubilityLimited data; likely soluble in polar aprotic solvents (e.g., DMSO)
Melting PointNot publicly reported

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of this compound typically involves a multi-step condensation reaction. A common route includes:

  • Formation of the Benzofuran Core: 6-Hydroxy-7-methyl-1-benzofuran-3-one is prepared via cyclization of a phenolic precursor under acidic conditions.

  • Aldol Condensation: The benzofuranone intermediate reacts with 3,4,5-trimethoxybenzaldehyde in the presence of a base (e.g., K2_2CO3_3) in ethanol or methanol. This step forms the methylidene linkage at position 2.

Reaction conditions are optimized for temperature (typically 60–80°C) and reaction time (12–24 hours) to achieve yields of 60–75%. Purification is accomplished through recrystallization or column chromatography.

Table 2: Representative Synthesis Conditions

ParameterCondition
Reactant Ratio1:1 (benzofuranone:aldehyde)
SolventEthanol/Methanol
Temperature60–80°C
CatalystPotassium carbonate
Yield60–75%

Industrial Scaling Challenges

Biological Activities and Mechanisms

Antibacterial Properties

Preliminary studies suggest moderate antibacterial activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) pathogens. The mechanism is hypothesized to involve disruption of cell wall synthesis or interference with bacterial enzyme systems, though specific targets are unconfirmed.

Table 3: Antibacterial Activity Profile

Bacterial StrainInhibition Zone (mm)MIC (µg/mL)
Staphylococcus aureus12–14128
Escherichia coli10–12256

Enzyme Inhibition

The compound demonstrates competitive inhibition of tyrosinase, an enzyme critical in melanin biosynthesis. This activity positions it as a candidate for treating hyperpigmentation disorders. Structural analogs of benzofurans are known to bind the enzyme’s copper-active site, suggesting a similar mechanism for this derivative.

Table 4: Tyrosinase Inhibition Parameters

ParameterValue
IC50_{50}45 µM
Inhibition TypeCompetitive
Binding Affinity (Ki_i)22 µM

Comparative Analysis with Related Compounds

Benzofuran derivatives exhibit diverse bioactivities depending on substituent patterns. For example:

  • Aflatoxin B1: A mycotoxin with a benzofuran moiety linked to carcinogenicity.

  • Psoralen: Used in photochemotherapy, featuring a linear furanocoumarin structure.

6-Hydroxy-7-methyl-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one distinguishes itself through its trimethoxyphenyl group, which enhances lipid solubility and target affinity compared to simpler benzofurans.

Future Research Directions

  • Mechanistic Studies: Elucidate the precise molecular targets in antibacterial and tyrosinase inhibition pathways.

  • Derivatization: Synthesize analogs with modified methoxy or hydroxyl groups to improve potency and selectivity.

  • Toxicological Profiling: Assess acute and chronic toxicity in model organisms to evaluate therapeutic potential.

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